molecular formula C7H4BrNO2 B1338703 6-Bromobenzo[d]isoxazol-3(2H)-one CAS No. 65685-51-0

6-Bromobenzo[d]isoxazol-3(2H)-one

Cat. No. B1338703
CAS RN: 65685-51-0
M. Wt: 214.02 g/mol
InChI Key: ZXDOSRLQEYIVJC-UHFFFAOYSA-N
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Description

6-Bromobenzo[d]isoxazol-3(2H)-one is a chemical compound that belongs to the class of organic compounds known as isoxazoles. Isoxazoles are aromatic compounds containing a five-membered ring composed of three carbon atoms and one oxygen atom, with an adjacent nitrogen atom. The presence of a bromine atom at the 6th position of the benzo[d]isoxazole ring system adds to the reactivity and potential utility of this compound in various chemical syntheses.

Synthesis Analysis

The synthesis of related brominated heterocyclic compounds has been explored in several studies. For instance, a novel one-pot synthesis of 3-bromomethylbenzo[d]isoxazole utilizing o-hydroxy-α-bromoacetophenone has been reported, which could provide insights into the synthesis of 6-Bromobenzo[d]isoxazol-3(2H)-one . Additionally, the synthesis of 3-(bromomethylene)isobenzofuran-1(3H)-ones through regioselective bromocyclization of 2-alkynylbenzoic acids indicates the potential for similar bromination strategies to be applied to the synthesis of 6-Bromobenzo[d]isoxazol-3(2H)-one .

Molecular Structure Analysis

The molecular structure of compounds closely related to 6-Bromobenzo[d]isoxazol-3(2H)-one has been characterized using various analytical techniques. X-ray diffraction analysis has been employed to determine the crystal structure of multicomponent organic acid–base adducts of 6-bromobenzo[d]thiazol-2-amine, which shares the bromobenzo moiety with our compound of interest . Such structural analyses are crucial for understanding the molecular geometry and potential interaction sites for further chemical reactions.

Chemical Reactions Analysis

The reactivity of brominated heterocycles has been explored in various contexts. For example, the chemical behavior of 3-bromomethylbenzo[d]isoxazole towards a variety of chemical reagents has been investigated, which could shed light on the possible reactions that 6-Bromobenzo[d]isoxazol-3(2H)-one might undergo . Furthermore, the electrochemically induced multicomponent transformation involving a bromophenyl isoxazolone compound suggests that electrochemical methods could be a viable route for inducing reactions in similar brominated isoxazoles .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated heterocycles can be inferred from studies on similar compounds. The melting points, elemental analysis, and infrared spectroscopy data of related compounds provide a basis for predicting the properties of 6-Bromobenzo[d]isoxazol-3(2H)-one . These properties are essential for the identification, characterization, and application of the compound in various chemical processes.

Scientific Research Applications

Synthesis and Chemical Properties

6-Bromobenzo[d]isoxazol-3(2H)-one serves as a precursor in the synthesis of complex molecules due to its reactive bromine atom and the isoxazole ring. Studies have demonstrated its use in multicomponent transformations, leading to compounds with potential in biomedical applications, particularly for the regulation of inflammatory diseases. For example, Ryzhkova et al. (2020) synthesized a compound through the electrochemical multicomponent transformation involving 6-Bromobenzo[d]isoxazol-3(2H)-one, showing promise for different biomedical applications, especially in inflammation regulation as indicated by docking studies (Ryzhkova, Ryzhkov, & Elinson, 2020).

Role in Heterocyclic Synthesis

The compound is instrumental in heterocyclic chemistry for synthesizing novel heterocyclic structures. For instance, Mohareb et al. (1990) utilized 6-Bromobenzo[d]isoxazol-3(2H)-one in a novel one-pot synthesis process to create 3-bromomethylbenzo[d]isoxazole, expanding the repertoire of synthetic methodologies for constructing heterocyclic compounds with potential utility in medicinal chemistry (Mohareb, Sherif, Shams, & El-Torgoman, 1990).

Fluorescent Sensing Applications

Recent studies have also explored the use of 6-Bromobenzo[d]isoxazol-3(2H)-one derivatives in the development of fluorescent sensors for detecting metal ions. For example, Rasheed et al. (2019) synthesized a "turn-on" fluorescent sensor from a derivative, which demonstrated highly selective and sensitive detection of Hg(II) and Cu(II) ions, indicating its potential for biological and environmental monitoring applications (Rasheed, Nabeel, Adeel, Bilal, & Iqbal, 2019).

Crystal Engineering

In crystal engineering, the compound's ability to form non-covalent interactions makes it a candidate for studying crystal packing and molecular assembly. Jin et al. (2012) investigated the non-covalent interactions between 6-bromobenzo[d]thiazol-2-amine (a related compound) and various carboxylic acids, shedding light on the role these interactions play in supramolecular assemblies, which is crucial for the design of molecular materials (Jin, Yan, Wang, Xu, Jiang, & Hu, 2012).

Safety And Hazards

The safety information for 6-Bromobenzo[d]isoxazol-3(2H)-one includes the following hazard statements: H302-H315-H319-H335 . The precautionary statements include P261-P305+P351+P338 .

properties

IUPAC Name

6-bromo-1,2-benzoxazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNO2/c8-4-1-2-5-6(3-4)11-9-7(5)10/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXDOSRLQEYIVJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)ONC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20459435
Record name 6-bromo-1,2-benzisoxazol-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20459435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromobenzo[d]isoxazol-3(2H)-one

CAS RN

65685-51-0
Record name 6-Bromo-1,2-benzisoxazol-3(2H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65685-51-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-bromo-1,2-benzisoxazol-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20459435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of carbonyldiimidazole (0.75 g) in dry tetrahydrofuran (15 ml) was added to a refluxing solution of 4-bromo-N,2-dihydroxybenzamide (Intermediate 23) (0.56 g) in dry tetrahydrofuran (10 ml) then stirred for 2 h. The solvent was removed under vacuum, the residue was suspended in water and 2N hydrochloric acid (10 ml) was added. The resulting precipitate was collected by filtration, washed with water then cyclohexane and dried to give the title compound as a cream solid (0.37 g).
Quantity
0.75 g
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reactant
Reaction Step One
Quantity
0.56 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

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